2-(2-Fluorophenyl)ethene-1-sulfonamide
Description
2-(2-Fluorophenyl)ethene-1-sulfonamide is an organic compound characterized by the presence of a fluorophenyl group attached to an ethene sulfonamide moiety
Properties
Molecular Formula |
C8H8FNO2S |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(E)-2-(2-fluorophenyl)ethenesulfonamide |
InChI |
InChI=1S/C8H8FNO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-6H,(H2,10,11,12)/b6-5+ |
InChI Key |
HBKPLBQLEYPIQD-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/S(=O)(=O)N)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)ethene-1-sulfonamide typically involves the reaction of 2-fluorobenzene with ethene sulfonamide under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 2-(2-Fluorophenyl)ethene-1-sulfonamide may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)ethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.
Scientific Research Applications
While the search results do not directly focus on the applications of "2-(2-Fluorophenyl)ethene-1-sulfonamide", they do provide information on related compounds and their uses, which can help infer potential applications. One study :
- Synthesized and evaluated a series of novel (E)-N-aryl-2-arylethenesulfonamides for anticancer activity.
- Found some compounds in this series to have potent cytotoxicity against a wide spectrum of cancer cell-lines, including drug-resistant cell lines.
- Observed that one compound, (E)-N-(3-Amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide (6t) , dramatically reduced tumor size in nude mice xenograft assays, indicating its potential as an anticancer agent in vivo.
- Noted that mechanistic studies suggest 6t and some other analogs disrupt microtubule formation, formation of mitotic spindles, and arrest of cells in the mitotic phase.
Based on this information, "2-(2-Fluorophenyl)ethene-1-sulfonamide" and related compounds may have potential applications in:
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)ethene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, depending on the target enzyme .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethene-1-sulfonamide: Similar structure but with the fluorine atom in a different position.
2-(4-Fluorophenyl)ethane-1-sulfonamide: Similar structure but with an ethane instead of an ethene group.
Uniqueness
2-(2-Fluorophenyl)ethene-1-sulfonamide is unique due to the position of the fluorine atom and the presence of the ethene group, which can influence its reactivity and interactions with other molecules.
Biological Activity
2-(2-Fluorophenyl)ethene-1-sulfonamide is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a fluorinated phenyl group attached to an ethene sulfonamide moiety, contributing to its unique chemical properties and biological interactions. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it a subject of interest for various therapeutic applications.
- Molecular Formula : CHFNOS
- Molecular Weight : Approximately 203.24 g/mol
- Structure : The compound consists of a fluorinated phenyl group linked to a sulfonamide functional group, which is critical for its biological activity.
Biological Activity Overview
Research indicates that 2-(2-Fluorophenyl)ethene-1-sulfonamide exhibits significant biological activity through its interactions with various biological targets, particularly enzymes and receptors. Notably, it has been studied for its potential anticancer properties and antibacterial effects.
Anticancer Activity
Studies have shown that compounds similar to 2-(2-Fluorophenyl)ethene-1-sulfonamide can destabilize microtubules, leading to cell death via mechanisms involving caspase activation and tubulin depolymerization. This suggests a potential role in cancer therapy by inducing apoptosis in cancer cells.
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Interaction studies demonstrate its binding affinity to bacterial targets, which may inhibit bacterial growth. For instance, related sulfonamide derivatives have shown effectiveness against Gram-negative bacteria such as E. coli and K. pneumoniae, with minimum inhibitory concentrations (MICs) indicating significant potency .
Structure-Activity Relationship (SAR)
The biological efficacy of 2-(2-Fluorophenyl)ethene-1-sulfonamide can be influenced by structural modifications. The presence of the fluorine atom is critical as it enhances lipophilicity, which improves membrane permeability and bioavailability. Variations in the sulfonamide structure or the phenyl group can lead to changes in pharmacokinetics and pharmacodynamics .
Case Studies
Several studies have explored the biological activity of sulfonamide derivatives:
- Antimicrobial Screening : A library of compounds was screened for antibacterial properties, revealing that derivatives with fluorinated phenyl groups exhibited enhanced activity against E. coli with MIC values as low as 6.25 µM for certain analogs .
- Cytotoxicity Assays : Compounds structurally related to 2-(2-Fluorophenyl)ethene-1-sulfonamide were evaluated for cytotoxic effects on human cell lines, demonstrating selective toxicity towards bacterial cells while sparing mammalian cells at therapeutic concentrations .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | MIC (µM) | Activity Description |
|---|---|---|
| 2-(2-Fluorophenyl)ethene-1-sulfonamide | TBD | Potential anticancer and antibacterial agent |
| Isoquinoline Sulfonamide Derivative | 6.25 | Potent against E. coli |
| Bichalcophene Derivative | 16 | Effective against S. aureus |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(2-Fluorophenyl)ethene-1-sulfonamide, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide derivatives are often prepared by reacting sulfonyl chlorides with amines or via Heck coupling for ethenyl-sulfonamide linkages . Key intermediates like 2-fluoroacetophenone (CAS 445-27-2) may serve as precursors for fluorophenyl groups . Characterization involves NMR (¹H/¹³C, 19F) to confirm regiochemistry and mass spectrometry for molecular weight validation. X-ray crystallography (e.g., Acta Cryst. E68 data) is critical for resolving stereochemical ambiguities .
Q. What spectroscopic techniques are essential for confirming the structure of 2-(2-Fluorophenyl)ethene-1-sulfonamide?
- Methodological Answer :
- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and vinyl protons (δ 6.5–7.0 ppm). 19F NMR detects the fluorophenyl group (δ -110 to -120 ppm) .
- IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₈H₇FNO₂S requires m/z 200.0243) .
Q. How does the fluorophenyl group influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilic aromatic substitution resistance while increasing metabolic stability. Computational studies (DFT) predict binding affinities to biological targets, such as enzymes or receptors, by analyzing electrostatic potential maps .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts in sulfonamide coupling reactions?
- Methodological Answer :
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ improve Heck coupling efficiency for ethenyl-sulfonamide formation .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require scavengers (e.g., molecular sieves) to suppress hydrolysis .
- Byproduct Analysis : LC-MS monitors side products (e.g., desulfonylated analogs), while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer :
- Assay Validation : Replicate assays under standardized conditions (pH, temperature) to rule out variability .
- Structural Dynamics : Molecular dynamics simulations explain conformational changes affecting binding. For example, fluorophenyl rotation may alter hydrophobic interactions .
- Metabolite Profiling : HPLC-MS identifies degradation products that may interfere with activity measurements .
Q. How do steric and electronic effects of the fluorophenyl group impact structure-activity relationships (SAR) in enzyme inhibition studies?
- Methodological Answer :
- Steric Maps : Overlay crystallographic data (e.g., PDB entries) to identify steric clashes in enzyme active sites .
- Electronic Effects : Hammett constants (σ) quantify fluorine’s electron-withdrawing effect on sulfonamide acidity (pKa), correlating with inhibitory potency .
- SAR Table :
| Substituent Position | IC₅₀ (μM) | LogP |
|---|---|---|
| 2-Fluorophenyl | 0.45 | 2.1 |
| 4-Fluorophenyl | 1.20 | 2.3 |
| Data from competitive binding assays . |
Q. What eco-friendly methodologies exist for synthesizing 2-(2-Fluorophenyl)ethene-1-sulfonamide derivatives?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 h) and energy use .
- Green Solvents : Ethanol/water mixtures replace DMF, improving E-factor scores .
- Catalyst Recycling : Immobilized Pd catalysts enable ≥5 reuse cycles without activity loss .
Q. How can researchers design experiments to probe the compound’s mechanism of action in antimicrobial studies?
- Methodological Answer :
- Target Identification : Use thermal shift assays to identify protein targets (e.g., dihydrofolate reductase) .
- Resistance Studies : Serial passage experiments with E. coli or S. aureus track mutation rates in target genes .
- Synergy Testing : Checkerboard assays evaluate combinatorial effects with β-lactams or fluoroquinolones .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Standardize Assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Control for Purity : HPLC purity ≥95% reduces false positives from impurities .
- Cross-Validate Models : Compare results across in vitro (MIC), in silico (docking), and in vivo (murine infection) models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
